molecular formula C20H21F2NO B12556222 2-(2,6-Difluorophenyl)-4-(pentamethylphenyl)-4,5-dihydro-1,3-oxazole CAS No. 142528-34-5

2-(2,6-Difluorophenyl)-4-(pentamethylphenyl)-4,5-dihydro-1,3-oxazole

Cat. No.: B12556222
CAS No.: 142528-34-5
M. Wt: 329.4 g/mol
InChI Key: ROZQZNMFHUNJDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Difluorophenyl)-4-(pentamethylphenyl)-4,5-dihydro-1,3-oxazole is a synthetic organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorophenyl)-4-(pentamethylphenyl)-4,5-dihydro-1,3-oxazole typically involves the reaction of 2,6-difluorobenzaldehyde with a suitable amine and a source of pentamethylphenyl group under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorophenyl)-4-(pentamethylphenyl)-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The difluorophenyl and pentamethylphenyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can lead to the formation of various substituted oxazole compounds.

Scientific Research Applications

2-(2,6-Difluorophenyl)-4-(pentamethylphenyl)-4,5-dihydro-1,3-oxazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)-4-(pentamethylphenyl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The difluorophenyl and pentamethylphenyl groups may play a role in binding to target molecules, influencing the compound’s biological activity. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorophenylacetic acid: Another compound containing the difluorophenyl group, used in various chemical applications.

    1,2,3-Trifluorobenzene: A fluorinated benzene derivative with different substitution patterns.

    (2,6-Difluorophenyl)trimethylsilane: A compound with similar structural features but different functional groups.

Uniqueness

2-(2,6-Difluorophenyl)-4-(pentamethylphenyl)-4,5-dihydro-1,3-oxazole is unique due to the combination of difluorophenyl and pentamethylphenyl groups within the oxazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

142528-34-5

Molecular Formula

C20H21F2NO

Molecular Weight

329.4 g/mol

IUPAC Name

2-(2,6-difluorophenyl)-4-(2,3,4,5,6-pentamethylphenyl)-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C20H21F2NO/c1-10-11(2)13(4)18(14(5)12(10)3)17-9-24-20(23-17)19-15(21)7-6-8-16(19)22/h6-8,17H,9H2,1-5H3

InChI Key

ROZQZNMFHUNJDA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)C2COC(=N2)C3=C(C=CC=C3F)F)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.